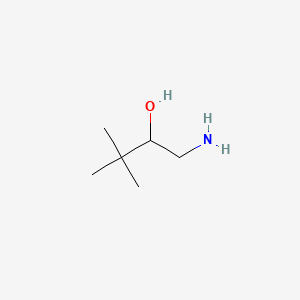

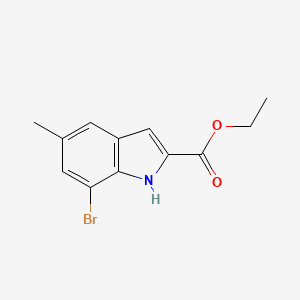

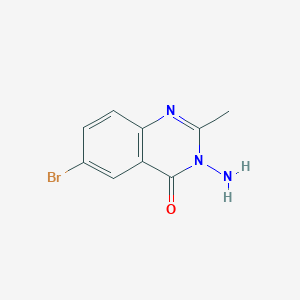

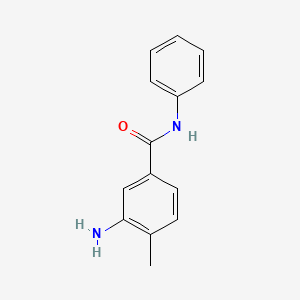

3-氨基-4-甲基-N-苯基苯甲酰胺

描述

The compound 3-amino-4-methyl-N-phenylbenzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. Benzamides can be modified to produce various derivatives with specific properties and potential applications in medicinal chemistry and other fields.

Synthesis Analysis

The synthesis of benzamide derivatives can involve different starting materials and reaction conditions. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting a benzyloxycarbonylalanyl-phenylalanyloxy derivative with glycinediethylamide at elevated temperatures, using solvents like dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis approach for a benzamide derivative involved hydrogenation and esterification steps starting from nitro-substituted precursors and chlorosulfonic acid, with methanol as the solvent and Raney-Ni as the catalyst . These methods highlight the versatility in synthesizing benzamide derivatives under various conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectroscopic methods such as IR and NMR, and their crystal structures can be determined by X-ray analysis . For example, the crystal structure of certain aminobenzamide derivatives is dominated by hydrogen bonding interactions, which can vary significantly among similar compounds, indicating structural flexibility that may be beneficial for co-crystallization reactions . This flexibility in hydrogen bonding is crucial for the formation of supramolecular structures and can influence the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, 3-aminobenzamide has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, suggesting its role in the repair of DNA damage and the chemical induction of transformation in vitro . Additionally, benzamidine derivatives can be converted into quinazoline derivatives using Appel salt, indicating the potential for benzamide derivatives to serve as precursors in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect their solubility, melting point, and reactivity. For instance, the introduction of an N,O-bidentate directing group in a benzamide derivative can make it suitable for metal-catalyzed C–H bond functionalization reactions . Furthermore, the anticonvulsant activity of some 4-aminobenzamides has been evaluated, showing that modifications to the benzamide structure can lead to compounds with significant biological activity . The synergistic effect of 3-aminobenzamide with methyl methanesulfonate in inducing sister-chromatid exchanges also highlights the compound's influence on cellular processes .

科学研究应用

心理和神经特性

已经探索了某些N-苯基苯甲酰胺衍生物的心理和神经特性,包括3-氨基-4-甲基-N-苯基苯甲酰胺。这些化合物表现出特定的镇静作用、抗遗忘活性、强效的抗焦虑作用和相当的抗缺氧效果。这些特性使它们成为进一步研究的对象,作为潜在的精神活性化合物(Podolsky, Shtrygol', & Zubkov, 2017)。

合成过程

已经进行了N-苯基苯甲酰胺衍生物的合成过程研究,包括3-氨基-4-甲基-N-苯基苯甲酰胺,以优化产量并建立高效的生产方法。这包括探索各种催化剂和反应条件,以提高合成的整体效率和产量(Mao Duo, 2000)。

抗病毒活性

已经对N-苯基苯甲酰胺衍生物的抗病毒活性进行了研究。这些化合物,包括3-氨基-4-甲基-N-苯基苯甲酰胺的变体,显示出对某些病毒株的有希望的活性,表明有潜力开发抗病毒药物(Ji et al., 2013)。

抗惊厥活性

还对4-氨基苯甲酰胺的抗惊厥效果进行了研究,3-氨基-4-甲基-N-苯基苯甲酰胺属于这一类别。这些研究显示了某些衍生物在减少癫痫发作方面的功效,有助于开发新的抗惊厥疗法(Clark et al., 1984)。

安全和危害

The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

未来方向

3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .

属性

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-methyl-N-phenylbenzamide | |

CAS RN |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。